Cas no 770-31-0 (4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde)

4-Amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde is a versatile pyrimidine derivative characterized by its reactive aldehyde and amino functional groups, along with a methylsulfanyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical scaffolds. Its structural features enable diverse chemical modifications, making it useful for constructing complex molecules in medicinal chemistry and agrochemical research. The presence of both electron-donating (amino) and electron-withdrawing (aldehyde) groups enhances its reactivity in condensation and nucleophilic addition reactions. The methylsulfanyl moiety further contributes to its utility in sulfur-containing compound synthesis. This product is typically handled under controlled conditions due to its sensitivity.
4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde structure
770-31-0 structure
Product name:4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
CAS No:770-31-0
MF:C6H7N3OS
Molecular Weight:169.20428
MDL:MFCD08669438
CID:580652
PubChem ID:295769

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
    • 4-Amino-2-(methylthio)pyrimidine-5-carboxaldehyde
    • 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde
    • 4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde
    • 4-AMINO-2-METHYLTHIO-PYRIMIDINE-5-CARBALDEHYDE
    • 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
    • 4-amino-2-(methyl sulfanyl)pyrimidine-5-carbaldehyde
    • SCHEMBL1168107
    • 770-31-0
    • MFCD08669438
    • NSC-165376
    • A19156
    • BCP03540
    • AKOS005266485
    • 5-PYRIMIDINECARBOXALDEHYDE, 4-AMINO-2-(METHYLTHIO)-
    • 4-AMINO-2-(METHYLTHIO)-5-PYRIMIDINECARBOXALDEHYDE
    • AC-29426
    • FT-0658386
    • DTXSID00304313
    • AM20100762
    • AS-19262
    • 4-amino-2-(methylsulfanyl)-pyrimidine-5-carbaldehyde
    • PB31299
    • 4-amino-2-methylsulfanyl-pyrimidine-5-carboxaldehyde
    • 4-Amino-2-methanethiopyrimidine-5-carboxaldehyde
    • Tert-butylcis-N-(2-hydroxycyclopentyl)carbamate
    • FGONQMFYFJRAIG-UHFFFAOYSA-N
    • SY026667
    • J-514307
    • NSC165376
    • CS-W003536
    • DB-010246
    • 4-amino-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde
    • AN-584/43408172
    • MDL: MFCD08669438
    • インチ: InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9)
    • InChIKey: FGONQMFYFJRAIG-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=C(SC)N=C1N

計算された属性

  • Exact Mass: 169.030983g/mol
  • Surface Charge: 0
  • XLogP3: 0.7
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 5
  • 回転可能化学結合数: 2
  • Exact Mass: 169.030983g/mol
  • 単一同位体質量: 169.030983g/mol
  • Topological Polar Surface Area: 94.2Ų
  • Heavy Atom Count: 11
  • 複雑さ: 144
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • 互变异构体数量: 5

じっけんとくせい

  • 密度みつど: 1.4
  • ゆうかいてん: 185-189°C
  • Boiling Point: 379.7°C at 760 mmHg
  • フラッシュポイント: 183.4 °C
  • Refractive Index: 1.62
  • PSA: 94.17000
  • LogP: 1.17440

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde Security Information

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY026667-10g
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
770-31-0 ≥98%
10g
¥228.00 2024-07-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB05489-50G
4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
770-31-0 97%
50g
¥ 1,069.00 2023-04-13
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY026667-500g
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
770-31-0 ≥98%
500g
¥11300.00 2024-07-09
eNovation Chemicals LLC
D404384-25g
4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
770-31-0 95%
25g
$2800 2024-06-05
Chemenu
CM108590-25g
4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
770-31-0 98%
25g
$*** 2023-05-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MR391-1g
4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
770-31-0 98%
1g
¥122.0 2022-06-09
Chemenu
CM108590-10g
4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde
770-31-0 98%
10g
$*** 2023-03-31
Fluorochem
218359-1g
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
770-31-0 95%
1g
£41.00 2022-03-01
eNovation Chemicals LLC
D273132-10g
4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
770-31-0 95%
10g
$780 2024-05-24
eNovation Chemicals LLC
D517388-5g
4-AMino-2-(Methylthio)pyriMidine-5-carbaldehyde
770-31-0 97%
5g
$810 2024-05-24

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde 関連文献

  • 1. Kinetics and mechanism of the reaction of tetrachloroplatinum(II) with propane-1,3-diamine
  • 2. Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes
    Mohammad R. Abbaszadeh,Keith Bowden J. Chem. Soc. Perkin Trans. 2 1990 2081

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehydeに関する追加情報

Recent Advances in the Study of 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde (CAS: 770-31-0)

4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde (CAS: 770-31-0) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a building block for the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and biological activities.

One of the most significant developments in the study of 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase isoforms. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of pyrimidine-based inhibitors using 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde as a starting material. These inhibitors showed promising activity against EGFR and HER2 kinases, which are often implicated in various cancers.

In addition to its applications in oncology, 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde has also been explored for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry (2024) investigated the compound's derivatives for their efficacy against drug-resistant bacterial strains. The results indicated that certain modifications to the pyrimidine core could enhance antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This finding opens new avenues for the development of next-generation antibiotics.

The synthetic pathways for 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde have also seen advancements. A 2024 publication in Organic Letters described a novel, high-yield method for its synthesis using a one-pot reaction strategy. This approach not only improves the efficiency of production but also reduces the environmental impact by minimizing waste generation. Such innovations are critical for scaling up the production of this compound for industrial and pharmaceutical applications.

Despite these promising developments, challenges remain in the optimization of 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde derivatives for clinical use. Issues such as bioavailability, toxicity, and selectivity need to be addressed through further research. However, the compound's versatility and the growing body of research supporting its applications suggest a bright future in drug discovery and development.

In conclusion, 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde (CAS: 770-31-0) continues to be a focal point in medicinal chemistry research. Its role in the synthesis of kinase inhibitors and antimicrobial agents underscores its potential as a valuable scaffold for drug development. Ongoing studies are expected to further elucidate its mechanisms of action and expand its applications in treating various diseases.

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